molecular formula C12H17ClN2 B1262769 Etryptamine hydrochloride CAS No. 3460-71-7

Etryptamine hydrochloride

Número de catálogo: B1262769
Número CAS: 3460-71-7
Peso molecular: 224.73 g/mol
Clave InChI: MKCOVEABRYHUEN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Etryptamine hydrochloride, also known as alpha-ethyltryptamine hydrochloride, is a synthetic compound belonging to the tryptamine class. It is structurally characterized by an indole ring fused to an ethylamine side chain. This compound has been studied for its potential pharmacological effects, particularly in the context of its interaction with monoamine neurotransmitters.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Etryptamine hydrochloride can be synthesized through several methods. One common approach involves the decarboxylation of tryptophan, a naturally occurring amino acid. This reaction typically requires a high-boiling solvent and a suitable catalyst. For example, the decarboxylation can be catalyzed by copper in the presence of diphenyl ether . Another method involves the reduction of 3-(2-nitrovinyl)indole, which can be achieved using various reducing agents .

Industrial Production Methods: Industrial production of this compound often involves the enzymatic decarboxylation of L-tryptophan. This process uses aromatic L-amino acid decarboxylase as a catalyst, which facilitates the conversion of L-tryptophan to etryptamine . The resulting etryptamine is then converted to its hydrochloride salt for stability and ease of handling.

Análisis De Reacciones Químicas

Oxidative Reactions

Etryptamine hydrochloride undergoes oxidation at the indole ring and ethylamine side chain. Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) facilitate the formation of hydroxylated derivatives. For example:

  • Primary Product : 6-hydroxy-α-ethyltryptamine, identified as a major metabolite in metabolic studies .

Reagent Conditions Product Yield
KMnO₄Acidic aqueous solution6-hydroxy-α-ethyltryptamine~60%

Reductive Pathways

The ethylamine side chain can be reduced using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), though this is less common due to the compound’s inherent instability under strong reducing conditions.

Substitution Reactions

Substitution occurs preferentially at the indole nitrogen or the ethylamine group:

  • Halogenation : Reacts with halogenating agents (e.g., Cl₂ or Br₂) to form halogenated derivatives.

  • Alkylation : The ethyl group can be replaced with longer alkyl chains under basic conditions .

Metabolic Degradation

In vivo, this compound undergoes rapid hepatic metabolism via:

  • Monoamine Oxidase (MAO) Inhibition : Reversible binding to MAO-A/MAO-B enzymes, slowing its own degradation .

  • Hydroxylation : Cytochrome P450 enzymes oxidize the indole ring, forming inactive metabolites excreted renally .

Key Metabolic Pathways

Enzyme Reaction Outcome
CYP2D6C6 hydroxylation6-hydroxy-α-ethyltryptamine
MAO-ADeaminationIndole-3-acetaldehyde

Stability and Degradation

  • Thermal Decomposition : At elevated temperatures (>160°C), this compound degrades into HCl gas and ethylene derivatives .

  • Hydrolysis : Susceptible to hydrolysis in aqueous solutions, particularly under acidic or alkaline conditions, forming tryptamine analogs.

Pharmacokinetic Interactions

Etryptamine’s dual action as a serotonin/dopamine releaser and MAO inhibitor amplifies its reactivity in biological systems. For example:

  • Synergistic Toxicity : Concurrent use with SSRIs or MAO inhibitors exacerbates serotonin syndrome risk .

Comparative Reactivity

Property Etryptamine HCl Tryptamine
Oxidation Rate Faster (due to ethyl group)Slower
MAO Affinity Reversible inhibition Weak interaction
Metabolic Half-life ~4–6 hours ~1–2 hours

Aplicaciones Científicas De Investigación

Biochemical Pathways

The primary biochemical pathway affected by Etryptamine includes:

  • Monoamine Pathway : Elevation of monoamines due to MAO inhibition.
  • Serotonergic System : Increased serotonin release pre-synaptically, contributing to its psychoactive effects.

Neurotransmitter Studies

Due to its structural similarity to serotonin, Etryptamine is used in studies investigating neurotransmitter systems. Research has demonstrated its ability to modulate serotonin levels, making it a valuable tool in understanding mood disorders and the pharmacodynamics of antidepressants.

Drug Discrimination Studies

In behavioral pharmacology, Etryptamine has been utilized in drug discrimination studies with animal models. For instance, a study involving rats trained to discriminate between Etryptamine and saline showed that it could serve as a training agent in operant conditioning paradigms. This research aids in understanding the subjective effects of psychoactive substances and their potential therapeutic implications .

Clinical Research Insights

Although Etryptamine's initial use as an antidepressant was short-lived, ongoing research continues to explore its psychoactive properties. Clinical studies have investigated:

  • Safety Profiles : Evaluation of side effects at varying dosages.
  • Therapeutic Potential : Exploration of its efficacy in treating mood disorders and anxiety-related conditions.

Case Studies and Research Findings

Several studies have documented the effects of Etryptamine in various contexts:

  • Behavioral Studies : Research indicates that low doses can enhance locomotor activity in animal models, similar to MDMA's effects.
  • Pharmacokinetics : Investigations into the absorption and distribution reveal that Etryptamine crosses the blood-brain barrier effectively, allowing it to exert central nervous system effects.
  • Toxicology Reports : Case reports highlight instances of overdose leading to severe hyperthermia and agitation; thus, understanding its toxicological profile is crucial for safe application in research settings .

Comparación Con Compuestos Similares

Etryptamine hydrochloride is similar to other tryptamine derivatives, such as:

    Alpha-methyltryptamine (AMT): A more potent stimulant and hallucinogen compared to etryptamine.

    5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Known for its powerful psychedelic effects.

    N,N-Dimethyltryptamine (DMT): A naturally occurring psychedelic compound with intense hallucinogenic properties.

Uniqueness: this compound is unique in its balanced profile of stimulant and hallucinogenic effects, which are less pronounced than those of alpha-methyltryptamine but more similar to the effects of 3,4-methylenedioxy-N-methylamphetamine (MDMA) .

Actividad Biológica

Etryptamine hydrochloride, also known as α-ethyltryptamine (αET), is a compound that has garnered interest due to its biological activity, particularly as a reversible monoamine oxidase inhibitor (MAOI). This article delves into its biochemical properties, mechanisms of action, pharmacokinetics, and relevant case studies to provide a comprehensive overview of its biological activity.

Overview

Etryptamine was initially developed in the 1960s by the Upjohn Company for use as an antidepressant under the brand name Monase. Its primary action involves the modulation of neurotransmitter systems, specifically through the inhibition of monoamine oxidase enzymes, which play a crucial role in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine .

Target and Mode of Action

  • Target: Etryptamine primarily targets monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamines.
  • Mode of Action: As a reversible MAOI, it inhibits MAO activity, leading to increased levels of neurotransmitters in the synaptic cleft. This increase enhances neurotransmission and can contribute to antidepressant effects .

Biochemical Pathways
Etryptamine affects several biochemical pathways:

  • Monoamine Pathway: By inhibiting MAO, it prevents the breakdown of serotonin, norepinephrine, and dopamine, thereby enhancing their availability and activity in the brain .
  • Cellular Effects: It has been shown to promote serotonin release pre-synaptically while having lesser effects on norepinephrine and dopamine release .

Pharmacokinetics

Etryptamine exhibits favorable pharmacokinetic properties:

  • Absorption and Distribution: The compound is well-absorbed and distributed throughout the body. It rapidly crosses the blood-brain barrier, allowing it to exert central nervous system effects .
  • Metabolism: Etryptamine is metabolized by MAO to form inactive metabolites. Its half-life is approximately 8 hours, with most excretion occurring within 12 to 24 hours post-administration .
  • Excretion: Primarily excreted in urine, with elimination rates influenced by urinary pH .

Biological Activity Data

The following table summarizes key findings related to Etryptamine's biological activity:

Compound Monoamine Release (EC50 nM) 5-HT2A Receptor Agonism Max Effect (%)
Etryptamine (αET)Serotonin: 23.2 ± 1.7>10,00021 ± 11
Dopamine: 232 ± 17
Norepinephrine: 640 ± 76
TryptamineSerotonin: 32.6 ± 2.67.36 ± 0.56104 ± 4
Dopamine: 164 ± 16
Norepinephrine: 716 ± 46

This data indicates that Etryptamine exhibits selective action towards serotonin release compared to other monoamines .

Case Studies and Clinical Findings

Several clinical studies have explored the effects of Etryptamine:

  • In a study conducted in the early 1960s involving outpatient subjects, Etryptamine demonstrated notable antidepressant effects at doses ranging from 25 to 75 mg/day .
  • Another study indicated that Etryptamine produced an approximately 80% inhibition of MAO-A activity, suggesting significant potential for enhancing serotonergic signaling in patients with depression .
  • A more recent investigation highlighted its action at serotonin transporters (SERT), where it showed at least tenfold selectivity for serotonin release compared to dopamine and norepinephrine transporters .

Propiedades

IUPAC Name

1-(1H-indol-3-yl)butan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.ClH/c1-2-10(13)7-9-8-14-12-6-4-3-5-11(9)12;/h3-6,8,10,14H,2,7,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCOVEABRYHUEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CNC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3460-71-7
Record name Etryptamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003460717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETRYPTAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H52WH7M1B6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.